1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-13-10-14(2)12-23(11-13)20-19(22-18(27-20)17-4-3-9-26-17)28(24,25)16-7-5-15(21)6-8-16/h3-9,13-14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHJAAOGDLQXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine is a novel synthetic molecule that incorporates several bioactive moieties. This article delves into its biological activities, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Structural Overview
The structure of the compound can be broken down into key components:
- Piperidine Ring : Known for various pharmacological activities.
- Oxazole Moiety : Associated with diverse biological functions including antibacterial and anticancer activities.
- Chlorobenzenesulfonyl Group : Enhances solubility and bioactivity.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the oxazole and piperidine frameworks exhibit significant antibacterial effects. For instance, derivatives similar to the compound showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The synthesized compounds were evaluated using standard methods where they displayed varying degrees of effectiveness against different bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been assessed for its potential as an enzyme inhibitor. Notably, it exhibited strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for selected derivatives were significantly lower than that of standard inhibitors, indicating a promising pharmacological profile.
| Compound | IC50 (µM) |
|---|---|
| Standard (Thiourea) | 21.25 ± 0.15 |
| Compound A | 2.14 ± 0.003 |
| Compound B | 0.63 ± 0.001 |
| Compound C | 1.13 ± 0.003 |
These findings suggest that the compound could serve as a lead for developing new urease inhibitors, which are vital in treating conditions like kidney stones and urinary infections .
Binding Affinity Studies
Fluorescence quenching experiments were conducted to assess the binding interactions of the compound with bovine serum albumin (BSA). The results indicated a strong binding affinity, suggesting that the compound could be effectively transported in biological systems.
Case Studies
In a recent study involving synthesized derivatives of oxazole and piperidine, it was found that these compounds exhibited not only antibacterial properties but also anti-inflammatory effects. The research involved in vitro assays where the compounds were tested against various bacterial strains and their ability to inhibit specific enzymes was analyzed .
Comparison with Similar Compounds
Substituent Analysis
Key structural analogs and their substituents:
Observations:
Physicochemical Properties
Hypothetical property comparison (based on substituent trends):
Key Insights:
- The sulfonyl group in the target compound increases molecular weight and lipophilicity compared to simpler oxazole derivatives, which may enhance membrane penetration but reduce aqueous solubility.
- The absence of hydrogen bond donors (unlike ethylamino or carboxamide analogs) may limit polar interactions but improve metabolic stability .
Preparation Methods
Preparation of 4-(4-Chlorobenzenesulfonyl)benzoyl Chloride
The oxazole’s sulfonyl group is introduced early via sulfonation. 4-Chlorobenzenesulfonyl chloride reacts with benzoic acid under alkaline conditions to yield 4-(4-chlorobenzenesulfonyl)benzoic acid. Subsequent treatment with thionyl chloride converts the acid to its acyl chloride derivative.
Reaction Conditions :
Oxazolone Formation and Friedel-Crafts Acylation
The acyl chloride reacts with glycine ethyl ester to form an α-acylamino ketone (oxazolone). Furan-2-carboxaldehyde undergoes Friedel-Crafts acylation with this intermediate, facilitated by anhydrous aluminum chloride, to install the furan moiety.
Key Reaction Parameters :
Cyclization to Oxazole
Phosphorus oxychloride-mediated cyclization of the diketone intermediate yields 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole.
Cyclization Conditions :
Functionalization of the Oxazole at Position 5
Bromination via Electrophilic Substitution
To enable coupling with piperidine, the oxazole is brominated at position 5 using N-bromosuccinimide (NBS) under radical conditions.
Optimized Bromination Protocol :
- Reagent : NBS (1.1 eq.), AIBN (0.1 eq.)
- Solvent : CCl₄
- Light Source : UV lamp (254 nm)
- Yield : 75–80%
Piperidine Coupling Strategies
Ullmann-Type C–N Coupling
5-Bromo-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole reacts with 3,5-dimethylpiperidine via a copper-catalyzed Ullmann coupling.
Reaction Setup :
Buchwald-Hartwig Amination
Palladium catalysis offers higher efficiency for coupling sterically hindered amines.
Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : t-BuONa (2 eq.)
- Solvent : Toluene
- Temperature : 100°C, 12 hours
- Yield : 70–75%
Alternative Synthetic Pathways
Direct N-Alkylation of Oxazole
A pre-formed oxazole bearing a chloromethyl group at position 5 undergoes nucleophilic substitution with 3,5-dimethylpiperidine.
Alkylation Protocol :
One-Pot Oxazole-Piperidine Assembly
A tandem cyclization-coupling approach combines oxazole formation and piperidine incorporation in a single reactor.
Key Steps :
- Cyclization : POCl₃-mediated oxazole synthesis.
- In Situ Coupling : Addition of 3,5-dimethylpiperidine and Pd catalyst.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ullmann Coupling | Cu-mediated C–N bond | 60–65 | Cost-effective catalysts | Long reaction times |
| Buchwald-Hartwig | Pd-catalyzed amination | 70–75 | High functional group tolerance | Expensive ligands |
| Direct N-Alkylation | SN2 substitution | 50–55 | Simple conditions | Low yields for hindered amines |
| One-Pot Assembly | Tandem cyclization-coupling | 55–60 | Reduced purification steps | Requires precise stoichiometry |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine, and what key reaction conditions should be optimized?
The synthesis typically involves multi-step reactions, starting with substituted oxazole and piperidine precursors. Key steps include:
- Sulfonylation : Introducing the 4-chlorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions using dichloromethane or DMF as solvents .
- Oxazole Ring Formation : Cyclization of furan-2-carbaldehyde derivatives with nitriles or amides, catalyzed by Lewis acids like ZnCl₂ .
- Piperidine Functionalization : Alkylation or acylation of 3,5-dimethylpiperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and purify intermediates via column chromatography .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the furan proton signals appear at δ 6.3–7.2 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] calculated for C₂₀H₂₀ClN₂O₄S: 427.08) .
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with sodium 1-octanesulfonate) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?
Discrepancies often arise from:
- Purity Variability : Impurities from incomplete sulfonylation or side reactions (e.g., oxazole ring opening) can skew results. Verify purity via HPLC with UV detection at 254 nm .
- Assay Conditions : Buffer pH impacts solubility and activity. Use ammonium acetate (pH 6.5) or sodium acetate (pH 4.6) buffers to standardize assays .
- Solubility Limitations : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation in aqueous media .
Q. What strategies are employed to optimize the pharmacokinetic properties of this compound while maintaining its bioactivity?
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperidine ring to enhance solubility without disrupting the oxazole-furan pharmacophore .
- Prodrug Design : Mask the sulfonyl group as a labile ester to improve oral bioavailability .
- SAR Studies : Systematically vary substituents on the furan and chlorobenzenesulfonyl groups to balance logP (<3) and polar surface area (>80 Ų) .
Q. How should researchers design assays to evaluate the enzyme inhibitory potential of this compound, considering its structural features?
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases or proteases), as the compound’s aromatic systems may enhance binding .
- Control Experiments : Include a negative control (e.g., 3,5-dimethylpiperidine without the oxazole-sulfonyl group) to isolate the contribution of the core structure .
- Kinetic Analysis : Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀ values under standardized buffer conditions (pH 6.5, 25°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
